molecular formula C10H18N2O3 B6461841 tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate CAS No. 2549133-05-1

tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate

Cat. No.: B6461841
CAS No.: 2549133-05-1
M. Wt: 214.26 g/mol
InChI Key: BVQOFMRROXYQMB-AATRIKPKSA-N
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Description

tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group and an α,β-unsaturated (E)-configured methylcarbamoyl moiety. This compound is structurally characterized by:

  • A tert-butyloxycarbonyl (Boc) group, which serves as a protective group for amines, enhancing stability during synthetic processes.
  • A (2E)-propenyl linker, providing rigidity and conjugation that influence reactivity and intermolecular interactions.

This molecule is commonly utilized in medicinal chemistry as an intermediate for synthesizing peptidomimetics or kinase inhibitors due to its balance of steric protection and functional versatility .

Properties

IUPAC Name

tert-butyl N-[(E)-4-(methylamino)-4-oxobut-2-enyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-6-8(13)11-4/h5-6H,7H2,1-4H3,(H,11,13)(H,12,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQOFMRROXYQMB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl carbamate and a suitable propenyl precursor.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

    Catalysts and Reagents: Common reagents include bases such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Procedure: The tert-butyl carbamate is reacted with the propenyl precursor in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the propenyl group.

    Reduction: Reduction reactions may target the carbamate or methylcarbamoyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the propenyl chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Ammonia (NH₃), primary amines, and other nucleophilic species.

Major Products

    Oxidation: Formation of epoxides or aldehydes depending on the reaction conditions.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry

    Protecting Group: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.

    Intermediate: Serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential in the development of new pharmaceuticals.

    Prodrug Design: Employed in the design of prodrugs to improve the bioavailability of active compounds.

Industry

    Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.

    Agricultural Chemicals: Potential application in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways through inhibition or activation of target proteins.

    Binding: The compound binds to its target through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the propenyl chain or the carbamate group. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications/Properties
tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate (Target) –CONHCH₃ C₁₁H₁₈N₂O₃ 226.27 g/mol Not explicitly provided in evidence Drug intermediate, hydrogen-bond donor
tert-butyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate (FM-2883) –B(pin) (boronate ester) C₁₅H₂₆BNO₄ 295.19 g/mol 468060-28-8 Suzuki-Miyaura cross-coupling reactions
tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (PB00220) Azabicyclohexane ring C₁₀H₁₈N₂O₂ 198.26 g/mol 134575-17-0 Rigid scaffold for CNS-targeting drugs
tert-butyl (2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (PN-6911) –B(pin) + ester C₁₄H₂₃BO₄ 266.14 g/mol 1608146-56-0 Boron-containing building block
Key Observations:
  • Electronic and Steric Effects : The target compound’s methylcarbamoyl group (–CONHCH₃) enhances hydrogen-bonding capacity compared to the boronate ester in FM-2883, which is more suited for cross-coupling reactions .
  • Conformational Rigidity : Azabicyclohexane derivatives (e.g., PB00220) introduce steric constraints, improving target selectivity in drug design but reducing synthetic flexibility .
  • Reactivity : Boron-containing analogs (e.g., FM-2883, PN-6911) enable transition-metal-catalyzed reactions, whereas the target compound is tailored for stepwise amide bond formation .

Hydrogen-Bonding and Crystallographic Behavior

The methylcarbamoyl group in the target compound participates in N–H···O hydrogen bonds , forming dimeric or chain motifs in the solid state. This contrasts with:

  • Boronate esters: These lack strong hydrogen-bond donors, leading to van der Waals-dominated crystal packing .
  • Azabicyclohexanes : Their rigid frameworks often result in highly ordered crystals with predictable supramolecular architectures, as analyzed via SHELX software .

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